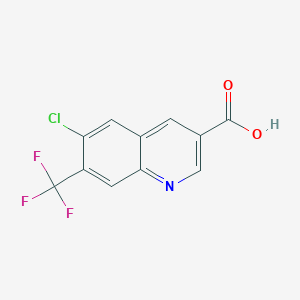
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid is a fluorinated quinoline derivative. The presence of both chloro and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications. This compound is known for its potential use in medicinal chemistry, particularly in the development of antimicrobial agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-chloro-3-nitrobenzoic acid with trifluoromethyl aniline under acidic conditions, followed by cyclization to form the quinoline ring . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
化学反应分析
Types of Reactions
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, depending on the reagents used.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while cross-coupling reactions can produce various biaryl compounds .
科学研究应用
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial agents due to its ability to inhibit bacterial growth.
Biological Research: The compound is used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor antagonists.
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and materials for electronic devices.
作用机制
The mechanism of action of 6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits bacterial enzymes, disrupting essential metabolic pathways and leading to bacterial cell death . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
相似化合物的比较
Similar Compounds
4-Chloro-7-trifluoromethylquinoline: Similar in structure but lacks the carboxylic acid group.
6-Trifluoromethyl-5,7,8-trifluoroquinoline: Contains additional fluorine atoms, which may alter its chemical properties and biological activity.
Uniqueness
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. The carboxylic acid group also provides additional sites for chemical modification, making it a versatile compound for various applications .
属性
分子式 |
C11H5ClF3NO2 |
|---|---|
分子量 |
275.61 g/mol |
IUPAC 名称 |
6-chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H5ClF3NO2/c12-8-2-5-1-6(10(17)18)4-16-9(5)3-7(8)11(13,14)15/h1-4H,(H,17,18) |
InChI 键 |
CPNGVOAPCHRNTD-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(C(=CC2=NC=C1C(=O)O)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


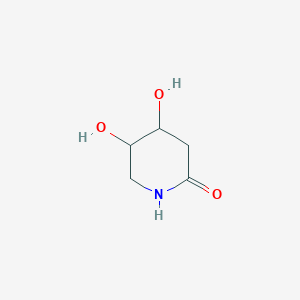
![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B14797276.png)
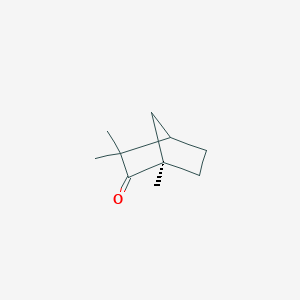

![1-[5-[(2R)-2-amino-4-hydroxy-2-methylbutyl]-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one](/img/structure/B14797287.png)
![(1S,3R)-3-Amino-N-(5-chloro-4-(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl)cyclohexane-1-carboxamide](/img/structure/B14797291.png)
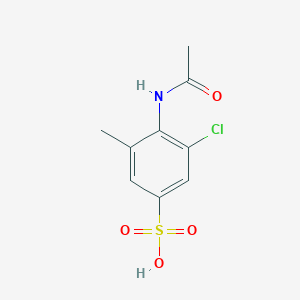
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate](/img/structure/B14797311.png)
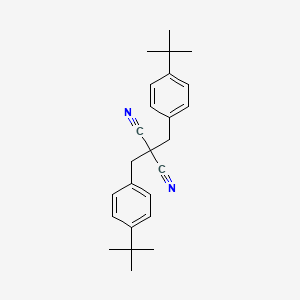
![2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14797319.png)

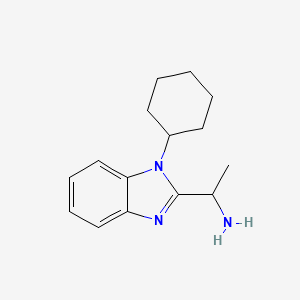
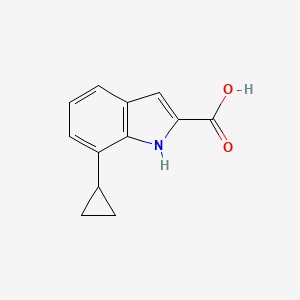
![Acetic acid, 2-cyano-2-(6-oxaspiro[4.5]dec-9-ylidene)-, methyl ester](/img/structure/B14797344.png)
